![molecular formula C12H25NO B13290323 4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13290323.png)
4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol is an organic compound with the molecular formula C12H25NO It is characterized by the presence of a secondary amine and a primary alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol typically involves the reaction of 2-methylcyclopentylamine with 4-methyl-2-pentanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced further to form secondary amines or other derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: 4-Methyl-2-[(2-methylcyclopentyl)amino]pentanoic acid.
Reduction: 4-Methyl-2-[(2-methylcyclopentyl)amino]pentane.
Substitution: 4-Methyl-2-[(2-methylcyclopentyl)amino]pentanamide.
Scientific Research Applications
4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, potentially altering their activity or function. The primary alcohol group may also participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Similar structure but lacks the cyclopentyl group.
4-Methyl-2-pentanol: Similar alcohol group but lacks the amine and cyclopentyl groups.
Uniqueness
4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol is unique due to the presence of both a secondary amine and a primary alcohol functional group, as well as the cyclopentyl ring. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-9(2)7-11(8-14)13-12-6-4-5-10(12)3/h9-14H,4-8H2,1-3H3 |
InChI Key |
NZNXKOIMGFSZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13290240.png)
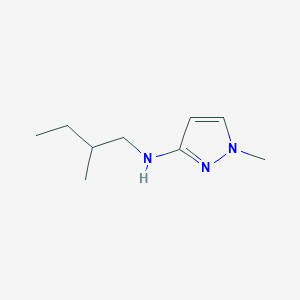
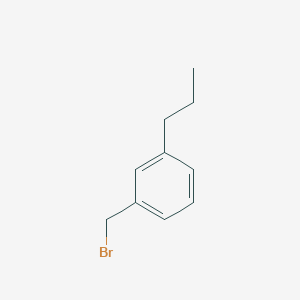
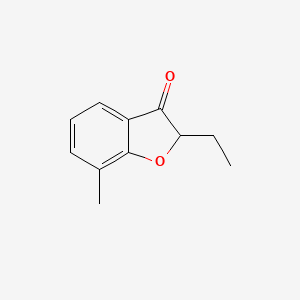
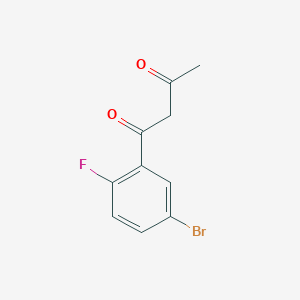
![2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13290278.png)
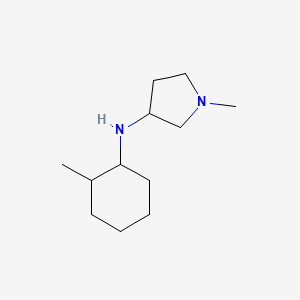
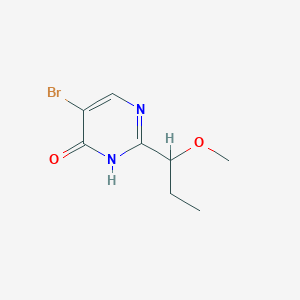
![Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate](/img/structure/B13290293.png)
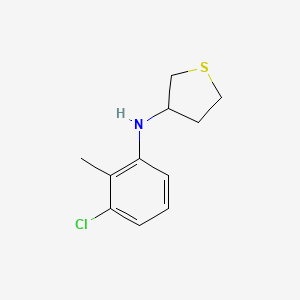

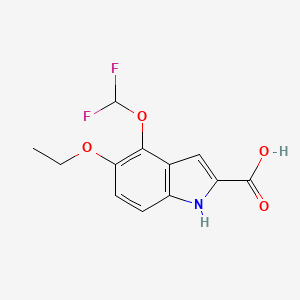
![2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13290315.png)
![3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13290329.png)
